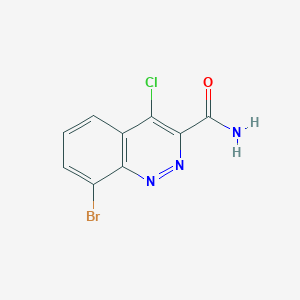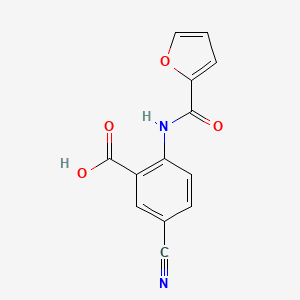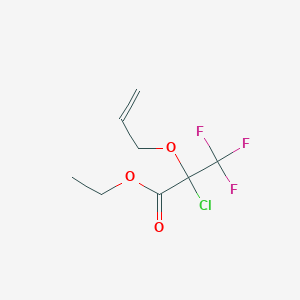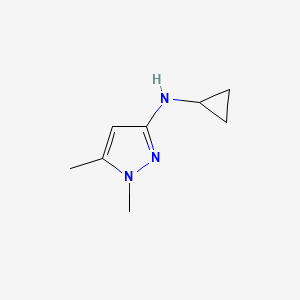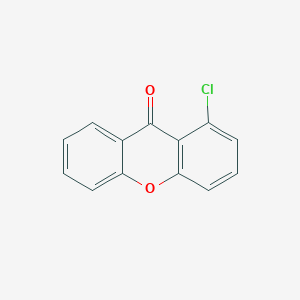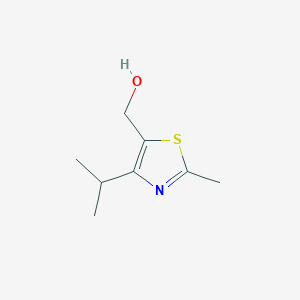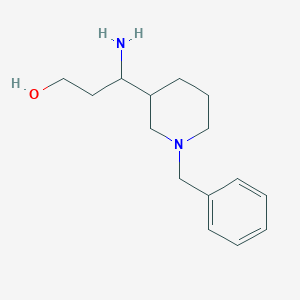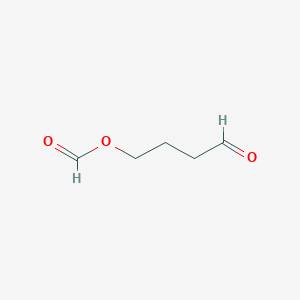
4-Oxobutyl formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Oxobutyl formate can be synthesized through the esterification of 4-hydroxybutanal with formic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction conditions involve heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of solid acid catalysts can also be explored to enhance the efficiency and sustainability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Oxobutyl formate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-oxobutanoic acid.
Reduction: Reduction reactions can convert it to 4-hydroxybutyl formate.
Substitution: Nucleophilic substitution reactions can replace the formate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: 4-Oxobutanoic acid.
Reduction: 4-Hydroxybutyl formate.
Substitution: Various substituted butyl formates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Oxobutyl formate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a prodrug for targeted drug delivery.
Industry: It is used in the synthesis of fragrances and flavoring agents due to its pleasant odor.
Wirkmechanismus
The mechanism of action of 4-oxobutyl formate involves its interaction with various molecular targets. In biological systems, it can undergo hydrolysis to release formic acid and 4-hydroxybutanal, which can then participate in metabolic pathways. The formate group can act as a formylating agent, modifying proteins and nucleic acids, thereby influencing cellular functions.
Vergleich Mit ähnlichen Verbindungen
Butyl formate: A formate ester with a similar structure but lacks the oxo group.
Isobutyl formate: Another formate ester with a branched butyl group.
4-Oxobutyl acetate: Similar structure but with an acetate group instead of a formate group.
Eigenschaften
CAS-Nummer |
24350-41-2 |
|---|---|
Molekularformel |
C5H8O3 |
Molekulargewicht |
116.11 g/mol |
IUPAC-Name |
4-oxobutyl formate |
InChI |
InChI=1S/C5H8O3/c6-3-1-2-4-8-5-7/h3,5H,1-2,4H2 |
InChI-Schlüssel |
UKPITNRCHYHHFN-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC=O)COC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


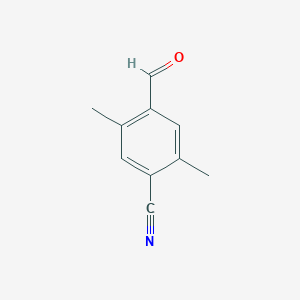
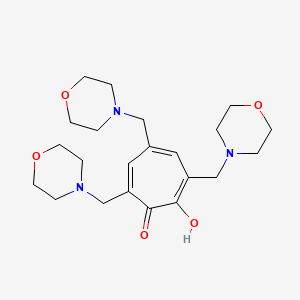
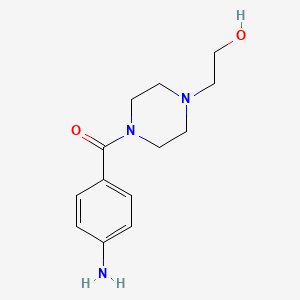


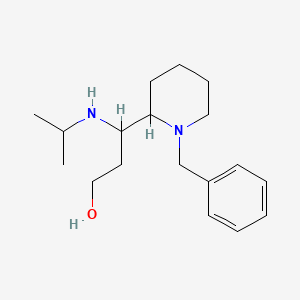
![5-ethoxyspiro[1H-indole-3,4'-cyclohexane]-1',2-dione](/img/structure/B13965913.png)
